molecular formula C16H24BrClN2O3 B142742 Remoxipride hydrochloride CAS No. 73220-03-8

Remoxipride hydrochloride

Numéro de catalogue: B142742
Numéro CAS: 73220-03-8
Poids moléculaire: 407.7 g/mol
Clé InChI: WCPXLMIPGMFZMY-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remoxipride hydrochloride is a selective dopamine D2/D3 receptor antagonist developed as an atypical antipsychotic. Its chemical structure, (-)-(S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide monohydrochloride monohydrate, confers unique binding properties and pharmacokinetic characteristics .

Méthodes De Préparation

La voie de synthèse du rémoxipride implique plusieurs étapes :

    Bromation : L'acide 2,6-diméthoxybenzoïque est d'abord bromé pour obtenir l'acide 3-bromo-2,6-diméthoxybenzoïque.

    Formation du chlorure d'acyle : L'acide résultant est ensuite converti en chlorure de benzoyle correspondant à l'aide de chlorure de thionyle.

    Réaction avec l'aminométhylpyrrolidine : Le chlorure de benzoyle réagit avec la 2-aminométhyl-1-éthylpyrrolidine pour donner le rémoxipride.

Analyse Des Réactions Chimiques

Le rémoxipride interagit principalement avec les récepteurs dopaminergiques D2. Il présente une forte sélectivité pour les récepteurs D2, bloquant la liaison de la dopamine. Il est à noter qu'il a une faible affinité pour les récepteurs de neurotransmetteurs non dopaminergiques (par exemple, la sérotonine, la noradrénaline, l'acétylcholine, l'histamine et le GABA), ce qui minimise les effets secondaires . Les réactions courantes comprennent :

    Antagonisme des récepteurs dopaminergiques D2 : Le rémoxipride bloque sélectivement la liaison de la dopamine aux récepteurs D2.

    Effets non dopaminergiques minimes : En raison de sa faible affinité pour les autres récepteurs, les effets secondaires sont réduits.

4. Applications de la recherche scientifique

Les applications du rémoxipride s'étendent à divers domaines :

    Psychiatrie : Traitement de la schizophrénie aiguë et chronique, en particulier lorsque les délires, les hallucinations et les troubles de la pensée sont importants.

    Neuropharmacologie : Étude des sous-types de récepteurs dopaminergiques et de leurs rôles.

    Pharmacocinétique : Biodisponibilité élevée, pénétration rapide de la barrière hémato-encéphalique et excrétion rénale.

    Études comparatives : Investigation de ses propriétés uniques par rapport à d'autres antipsychotiques.

5. Mécanisme d'action

Le mécanisme d'action du rémoxipride implique un blocage sélectif des récepteurs dopaminergiques D2 cérébraux. Il affecte de façon minimale les récepteurs 5-HT, NA, ACh, histamine et GABA, ce qui entraîne moins d'effets secondaires. Son absorption rapide, sa biodisponibilité élevée et sa pénétration du SNC contribuent à son efficacité .

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinylmethyl]2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C₁₆H₂₃BrN₂O₃·HCl
  • Molar Mass: 371.275 g/mol
  • Bioavailability: 96%
  • Protein Binding: 89-98%
  • Half-Life: 4-7 hours
  • Route of Administration: Oral

Remoxipride exhibits high selectivity for the D2 receptor with a Ki value of approximately 300 nM, and it shows significantly less affinity for D3 and D4 receptors (Ki values of ~1600 nM and ~2800 nM, respectively) . This selectivity is crucial for its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with other antipsychotics like haloperidol.

Antipsychotic Treatment

Remoxipride was primarily investigated for the treatment of schizophrenia. Clinical trials demonstrated that it could effectively reduce symptoms in patients with schizophrenia, particularly those resistant to other neuroleptics.

  • Clinical Trials:
    • A phase II clinical trial involving 20 hospitalized schizophrenic patients indicated that remoxipride led to significant improvements in symptoms with a notable reduction in parkinsonism compared to previous treatments .
    • In a larger dose-finding study involving 242 patients, remoxipride showed maximum efficacy at doses between 120 mg and 600 mg daily, with fewer extrapyramidal side effects than haloperidol .

Unique Mechanisms

Remoxipride's unique action on dopamine receptors suggests potential applications beyond traditional antipsychotic therapies. It has been noted for its effectiveness in treating negative symptoms of schizophrenia and has shown promise in cases where other treatments have failed .

Research Applications

Due to its specific pharmacological profile, remoxipride is utilized in various research settings:

  • Neuroscience Research:
    • Remoxipride is employed in studies examining the role of dopamine receptors in neuropsychiatric disorders. Its ability to selectively block D2 receptors allows researchers to explore dopaminergic pathways without the confounding effects seen with less selective agents .
  • Behavioral Studies:
    • Research has investigated remoxipride's effects on locomotion and behavior in animal models, providing insights into its potential therapeutic mechanisms and side effect profiles .
  • Pharmacokinetics and Toxicology:
    • Studies have also focused on understanding the pharmacokinetics of remoxipride, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for evaluating safety and efficacy profiles .

Safety and Withdrawal

Despite its promising applications, remoxipride was withdrawn from the market due to safety concerns, particularly an increased incidence of aplastic anemia reported in some patients . This highlights the importance of ongoing monitoring and evaluation of drug safety profiles during clinical use.

Summary Table of Key Findings

AspectDetails
Chemical Name (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinylmethyl]2,6-dimethoxybenzamide hydrochloride
Dopamine Receptor Affinity D2: ~300 nM; D3: ~1600 nM; D4: ~2800 nM
Clinical Efficacy Effective in reducing schizophrenia symptoms; fewer extrapyramidal side effects than haloperidol
Withdrawal Reason Aplastic anemia incidence (1/10,000 patients)
Research Applications Neuroscience studies, behavioral research, pharmacokinetics

Mécanisme D'action

Remoxipride’s mechanism involves selective blockade of brain D2 dopamine receptors. It minimally affects 5-HT, NA, ACh, histamine, and GABA receptors, resulting in fewer side effects. Its rapid absorption, high bioavailability, and CNS penetration contribute to its efficacy .

Comparaison Avec Des Composés Similaires

Pharmacodynamic Profile: Receptor Binding Affinities

Remoxipride’s selectivity for dopamine receptors distinguishes it from other antipsychotics. Key binding affinities (Ki values) are summarized below:

Compound D2 (nM) D3 (nM) D4 (nM) References
Remoxipride hydrochloride 54–300 969–1600 2800–3690
Haloperidol 1.1–2.0* [External]
Sulpiride 10–50* [External]
Clozapine 126–716* [External]

*Data for haloperidol, sulpiride, and clozapine are from external sources, as the provided evidence lacks direct comparative Ki values. Remoxipride’s higher Ki (lower affinity) for D2 receptors suggests milder EPS risk compared to typical antipsychotics but lower potency .

Structural and Conformational Comparisons

compares remoxipride with FLA 797, a structurally related salicylamide:

Feature This compound FLA 797
Carboxamide Orientation Perpendicular to benzene ring; no pseudo-ring formation Planar; forms H-bond between phenol and carbonyl
Side Chain Conformation Extended Folded
D2 Receptor Affinity Lower Higher

The planar conformation and folded side chain of FLA 797 enhance D2 binding via π-π stacking and receptor fit, whereas remoxipride’s extended conformation and lack of pseudo-ring reduce affinity .

Pharmacokinetic Comparisons

Species-specific pharmacokinetic differences highlight remoxipride’s variability in metabolism and bioavailability:

Parameter Rodents Dogs/Humans References
Bioavailability <10% (mice/hamsters), <1% (rats) >90%
Protein Binding 20–30% ~80% (binds to α1-acid glycoprotein)
Clearance High (exceeds liver blood flow) Low
Volume of Distribution 3–6 L/kg 0.7–1.6 L/kg

In contrast, clozapine and haloperidol exhibit high bioavailability across species but higher melanin binding (linked to ocular toxicity) .

Activité Biologique

Remoxipride hydrochloride is a pharmacological compound primarily recognized for its role as a dopamine D2 receptor antagonist. This article delves into the biological activity of remoxipride, highlighting its pharmacodynamics, clinical applications, and comparative effectiveness against other antipsychotic medications.

Chemical Profile

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C16H26BrClN2O4
  • CAS Number: 73220-03-8

Remoxipride exhibits selective antagonism towards the D2 dopamine receptors, showing significantly lower affinity for D3 and D4 receptors with Ki values of approximately 300 nM, 1600 nM, and 2800 nM, respectively . This selectivity is crucial as it contributes to its therapeutic profile, particularly in reducing extrapyramidal symptoms commonly associated with other antipsychotics.

Pharmacodynamics

  • Antipsychotic Activity: Remoxipride has demonstrated efficacy in treating schizophrenia, particularly in patients resistant to traditional neuroleptics like haloperidol. Clinical studies indicate that remoxipride produces fewer motor side effects compared to standard treatments .
  • Dopamine Receptor Modulation: Chronic administration of remoxipride leads to upregulation of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex. This modulation may enhance its antipsychotic effects while minimizing adverse effects like Parkinsonism .

Pharmacokinetics

Remoxipride is characterized by the following pharmacokinetic parameters:

ParameterNormal Renal FunctionModerate Renal ImpairmentSevere Renal Impairment
Cmax (µmol/L) 5.5 ± 1.17.7 ± 2.79.3 ± 2.3
Tmax (h) 0.8 ± 0.20.9 ± 0.41.4 ± 0.9
AUC (µmol*h/L) 39 ± 963 ± 34123 ± 60
Half-life (h) 5.1 ± 1.66.1 ± 2.69.9 ± 3.8
Volume of Distribution (L) 44.3 ± 8.337.4 ± 16.230.2 ± 9.4

Remoxipride has an oral bioavailability of approximately 90% , with about 80% protein binding primarily to alpha-1-acid glycoprotein . The drug is predominantly eliminated via renal pathways, with about 89% recovered in urine and 7% in feces .

Clinical Efficacy and Case Studies

Clinical evaluations have highlighted remoxipride's unique efficacy profile:

  • In a study involving sixteen neuroleptic-resistant schizophrenic patients, remoxipride exhibited significant antipsychotic activity comparable to clozapine, a well-known atypical antipsychotic .
  • Patients treated with remoxipride reported fewer extrapyramidal symptoms than those on haloperidol, suggesting a favorable safety profile .

Comparative Analysis with Other Antipsychotics

The following table summarizes the comparative effectiveness of remoxipride against other antipsychotics:

DrugD2 AntagonismExtrapyramidal SymptomsClinical Use
RemoxiprideHighLowSchizophrenia
HaloperidolHighHighSchizophrenia
ClozapineModerateModerateTreatment-resistant schizophrenia
SulpirideModerateLowDepression and schizophrenia

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of Remoxipride hydrochloride?

this compound (C₁₆H₂₃BrN₂O₃·HCl·H₂O) is a substituted benzamide derivative with a brominated aromatic ring and a pyrrolidine moiety. Key properties include a pKa of 8.9, indicating basicity under physiological conditions, and a molecular conformation that stabilizes its interaction with dopamine D2 receptors . Physicochemical characterization often employs X-ray crystallography or nuclear magnetic resonance (NMR) to analyze solid-state conformations, which influence receptor binding .

Q. What synthetic routes are used to prepare this compound intermediates?

A critical intermediate, 2-bromo-resorcinol, is synthesized via bromination of resorcinol using benzyltrimethylammonium tribromide. This regioselective bromination avoids over-substitution and enables subsequent reduction to yield the monobrominated product. The final step involves coupling with a pyrrolidine derivative to form the benzamide backbone . Methodological rigor includes optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of resorcinol to brominating agent) and purification via recrystallization .

Q. How is this compound characterized for purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>98%). Stability studies under accelerated conditions (40°C/75% relative humidity) monitor degradation products, such as hydrolyzed bromophenol derivatives. Mass spectrometry (MS) and infrared (IR) spectroscopy validate structural integrity .

Advanced Research Questions

Q. How do computational models predict this compound’s brain distribution and target engagement?

Multi-compartmental pharmacokinetic (PK) models integrate blood-brain barrier permeability (logP = 1.2) and tissue binding data to predict unbound brain concentrations. For example, a rat model validated with remoxipride data showed a brain-to-plasma ratio of 0.8–1.2, aligning with its D2 receptor occupancy in vivo. Model validation requires comparing simulated and experimental cerebrospinal fluid (CSF) concentrations .

Q. How can researchers resolve contradictions in reported mechanisms of action (D2 receptor antagonism vs. sodium channel modulation)?

Discrepancies arise from studies reporting both D2 receptor antagonism (IC₅₀ = 12 nM in vitro) and sodium channel blocking (IC₅₀ = 45 μM). To reconcile these, employ comparative assays:

  • Receptor binding : Radioligand competition assays (e.g., [³H]spiperone for D2 receptors).
  • Electrophysiology : Patch-clamp studies on neuronal sodium channels. Results suggest Remoxipride’s primary antipsychotic effect is D2-mediated, while sodium channel effects occur at supratherapeutic doses .

Q. What formulation strategies enhance this compound’s bioavailability?

Co-crystallization with carboxylic acids (e.g., citric acid) improves aqueous solubility by 3–5 fold. Particle size reduction (nanomilling to <200 nm) increases dissolution rates. In vivo studies in rats show a 40% increase in AUC (area under the curve) with these modifications .

Q. How do structural modifications of Remoxipride analogues affect D2 receptor selectivity?

Replacing the 2,6-dimethoxy groups with chloro or methyl substituents reduces D2 binding affinity by 10–50%. Conversely, substituting the pyrrolidine ring with piperidine increases selectivity for D2 over D3 receptors (10:1 vs. 3:1). Molecular docking simulations guide these modifications by analyzing ligand-receptor hydrogen bonding and steric interactions .

Propriétés

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXLMIPGMFZMY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80125-14-0 (Parent)
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801349035
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-03-8
Record name Remoxipride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73220-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Remoxipride hydrochloride
Remoxipride hydrochloride
Remoxipride hydrochloride
Remoxipride hydrochloride
Remoxipride hydrochloride
Remoxipride hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.